molecular formula C7H6Br2N4 B13620362 2-Amino-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13620362
M. Wt: 305.96 g/mol
InChI Key: GIUSPLOGQUGKJD-UHFFFAOYSA-N
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Description

2-Amino-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a brominated triazolopyridine derivative characterized by amino, methyl, and dibromo substituents at positions 2, 5, 6, and 8, respectively. Triazolopyridines are nitrogen-rich heterocycles with applications in pharmaceuticals, agrochemicals, and materials science due to their ability to modulate biological targets and physicochemical properties . The compound’s structural uniqueness lies in its substitution pattern, which influences reactivity, stability, and bioactivity.

Properties

Molecular Formula

C7H6Br2N4

Molecular Weight

305.96 g/mol

IUPAC Name

6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H6Br2N4/c1-3-4(8)2-5(9)6-11-7(10)12-13(3)6/h2H,1H3,(H2,10,12)

InChI Key

GIUSPLOGQUGKJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=NC(=NN12)N)Br)Br

Origin of Product

United States

Biological Activity

2-Amino-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the triazolopyridine family, which is known for its potential pharmacological properties, including antimicrobial and anticancer activities. Its unique structural features—specifically the presence of bromine and amino groups—contribute to its biological interactions and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C7H6Br2N4. The compound features a triazole ring fused to a pyridine structure, with two bromine atoms and a methyl group at specific positions. This unique substitution pattern may enhance its binding affinity to biological targets.

PropertyValue
Molecular Formula C7H6Br2N4
Molecular Weight 305.96 g/mol
CAS Number 2155875-72-0
Purity 95%

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazolopyridines can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the triazole moiety is crucial for enhancing the compound's interaction with microbial targets.

Anticancer Activity

The anticancer potential of this compound has also been explored. Triazolopyridines are reported to induce apoptosis in cancer cell lines such as HCT116 (colon cancer), HL60 (leukemia), and MCF-7 (breast cancer) . The mechanism of action often involves cell cycle arrest and modulation of apoptotic pathways. For example, one study found that related compounds exhibited IC50 values comparable to standard anticancer drugs against a range of cancer cell lines .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various triazolopyridines against methicillin-resistant Staphylococcus aureus (MRSA), this compound demonstrated potent activity with minimal cytotoxicity towards human cells . This highlights its potential as a therapeutic agent in treating resistant bacterial infections.

Case Study 2: Anticancer Properties

Another investigation focused on the compound's effects on human cancer cell lines revealed that it could induce G0/G1 phase arrest in tumor cells. This was associated with increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins . The results suggest that this compound could be further developed as a lead candidate for cancer therapy.

The biological activity of this compound is believed to stem from its ability to bind to specific enzymes or receptors involved in disease processes. Interaction studies have shown that the compound can act as an enzyme inhibitor or modulate receptor activity .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Applications
2-Amino-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine NH₂ (2), Br (6,8), CH₃ (5) C₇H₆Br₂N₄ 322.96 937046-98-5 Under investigation
5-Bromo-[1,2,4]triazolo[1,5-a]pyridine Br (5) C₆H₄BrN₃ 198.02 143329-58-2 Pharmaceutical intermediates
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine NH₂ (2), Br (5) C₆H₅BrN₄ 213.03 1010120-55-4 Agrochemicals, drug synthesis
2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine Br (2,5) C₆H₃Br₂N₃ 276.91 1214901-64-0 Material science
5-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine CH₃ (2), Br (5) C₇H₆BrN₃ 212.05 1159813-10-1 Biochemical research

Key Observations :

  • Substituent Position: The target compound’s dibromo groups at positions 6 and 8 distinguish it from mono-bromo analogs (e.g., CAS 143329-58-2) and dibromo isomers (e.g., CAS 1214901-64-0).

Key Observations :

  • The target compound likely requires multi-step halogenation, contrasting with microwave-assisted methods that achieve triazolopyridines in minutes without catalysts .
  • Pd-catalyzed C–H arylation (e.g., for C-5 substituted derivatives) offers regioselectivity but involves metal catalysts, raising cost and environmental concerns .

Physicochemical Properties

  • IR Spectroscopy: Brominated triazolopyridines exhibit characteristic C–Br stretches (~550–600 cm⁻¹). The target’s amino group may show N–H stretches (~3300–3500 cm⁻¹), while methyl groups contribute C–H bends (~1375 cm⁻¹) .
  • Density/Refractive Index : Analogous compounds (e.g., CAS 1010120-55-4) have densities ~2.1 g/cm³ and refractive indices ~1.83, suggesting high polarity . The target’s dibromination may further elevate these values.

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